![molecular formula C15H18ClN3O3S B2355272 6-Ethyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216875-47-6](/img/structure/B2355272.png)
6-Ethyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine and furan derivatives are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs, especially antiviral and anticancer ones, with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . They are also found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Synthesis Analysis
Pyridine and furan derivatives can be synthesized from condensation reactions involving pyridine-2,6-dicarboxylic acid (H2dipic), pyridine-2,6-dicarbonyl dichloride or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors .Molecular Structure Analysis
Crystallographic analyses of similar compounds have revealed extensive intramolecular hydrogen bonding interactions .Chemical Reactions Analysis
The reactions of these compounds can be carried out in a microwave reactor in the presence of effective coupling reagents .Physical And Chemical Properties Analysis
These compounds contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .Scientific Research Applications
Chemical Transformations and Synthesis
- 6-Ethyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is involved in acid-catalyzed transformations, specifically in the opening of the furan ring and formation of new fused heterocyclic systems like pyrrolo[1,2-a][1,4]diazocine (Stroganova et al., 2016).
- It is used as a precursor for the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems (Bakhite et al., 2005).
Potential in Drug Development
- Compounds based on this chemical structure have shown promising results in cytotoxicity studies, indicating potential applications in the development of anticancer drugs (Hung et al., 2014).
- The compound has been a part of studies for developing inhibitors against Mycobacterium tuberculosis, suggesting its relevance in the treatment of tuberculosis (Samala et al., 2014).
Applications in Organic Chemistry
- The compound is utilized in the synthesis of new heterocyclic systems, such as pyrido[2′,3′:5,4]thieno(furo)[3,2-d]oxazines, as intermediate compounds for the creation of substituted pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines (Sirakanyan et al., 2019).
Antibacterial Activity
- The compound's derivatives, particularly 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues, have been studied for their antibacterial activity against various bacteria like Staphylococcus aureus and Escherichia coli (Doshi et al., 2015).
Mechanism of Action
Target of Action
It is known that furan carboxamides, a class of compounds to which this molecule belongs, were used as fungicides . They were discovered in the 1970s and used in the treatment of fungal diseases of temperate grains and cereals .
Mode of Action
Furan carboxamides are known to undergo photodegradation reactions involving singlet oxygen (1o2) and triplet chromophoric dissolved organic matter (3cdom*) . The furan moiety is expected to react exclusively with 1O2, while the anilide should be oxidized by 3CDOM* .
Biochemical Pathways
The photodegradation reactions involving 1o2 and 3cdom* can lead to the formation of reactive intermediates, which can further interact with various biochemical pathways .
Result of Action
The photodegradation reactions involving 1o2 and 3cdom* can lead to the formation of reactive intermediates, which can interact with various cellular components .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of sunlight can trigger the photodegradation reactions involving 1O2 and 3CDOM* . Additionally, the presence of repair mechanisms can complicate the prediction of triplet-induced reactivity .
Future Directions
properties
IUPAC Name |
6-ethyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S.ClH/c1-2-18-6-5-9-11(8-18)22-15(12(9)13(16)19)17-14(20)10-4-3-7-21-10;/h3-4,7H,2,5-6,8H2,1H3,(H2,16,19)(H,17,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRDITCZBUMYCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CO3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

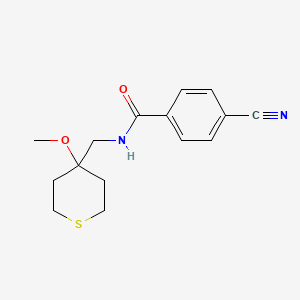

![1-(3-chlorophenyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2355191.png)

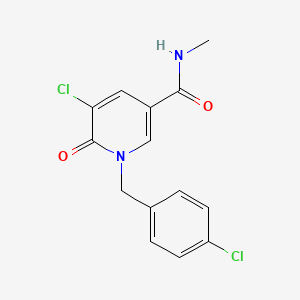
![N-(2-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2355200.png)
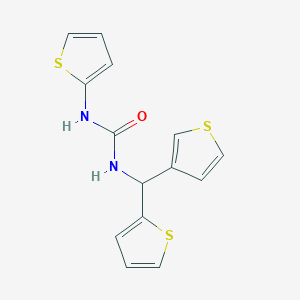
![6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2355203.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2355204.png)
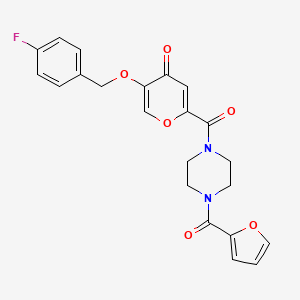
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2355207.png)
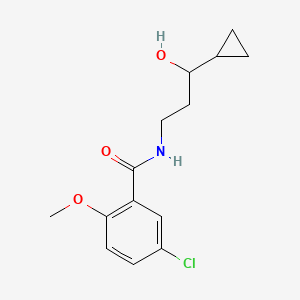
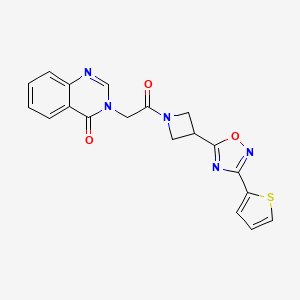
![dimethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2355211.png)